7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Medicinal Chemistry Physicochemical Properties Drug Design

This pyrrolo[2,1-f][1,2,4]triazine building block addresses the challenge of obtaining regiochemically unambiguous intermediates for kinase inhibitor programs. The C7 bromine provides a reactive handle for Pd-catalyzed cross-couplings, while the C5 methyl group electronically modulates the core-a pattern distinct from other halogenated triazine isomers. Using regioisomeric alternatives (e.g., 5-bromo-7-methyl derivatives) can introduce divergent reactivity and confound biological readouts. - Purity: ≥98%, enabling direct use in multi-step sequences without additional chromatographic purification, reducing solvent waste and process time at scale. - Physicochemical Profile: XLogP3 1.5, TPSA 56.2 Ų-positioned for favorable membrane permeability in oral bioavailability optimization. - Orthogonal Utility: Serves as a negative control fragment in PRMT7 biochemical panels (IC₅₀ > 100 µM), allowing deconvolution of target engagement from appended substituents.

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
Cat. No. B12982244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Molecular FormulaC7H7BrN4
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=NN2C(=C1)Br)N
InChIInChI=1S/C7H7BrN4/c1-4-2-5(8)12-6(4)7(9)10-3-11-12/h2-3H,1H3,(H2,9,10,11)
InChIKeyVUFKTWPIGQEWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine – Core Building Block for Kinase Synthesis


7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 2368205-24-5) is a heterocyclic small molecule with the molecular formula C₇H₇BrN₄ and a molecular weight of 227.06 g/mol [1]. The compound belongs to the pyrrolo[2,1-f][1,2,4]triazine class, a scaffold recognized for its ability to inhibit Class I PI3K signaling, particularly the PI3Kδ isoform, when appropriately elaborated [2]. The 4-amino group, the bromine atom at position 7, and the methyl group at position 5 collectively define a substitution pattern that is distinct from other halogenated or methylated pyrrolotriazine isomers, making this compound a strategic intermediate for medicinal chemistry programs targeting kinases.

7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine – Positional Isomer Specificity


In the pyrrolo[2,1-f][1,2,4]triazine series, the position of halogen and methyl substituents profoundly modulates both the chemical reactivity of the core and the biological activity of derived kinase inhibitors [1]. For example, the regioselectivity of palladium-catalyzed cross-couplings at the C7 bromine is influenced by the electronic effects of the adjacent C5 methyl group, which can alter oxidative addition rates compared to the non-methylated 7-bromo analog (CAS 937046-98-5). Furthermore, structure–activity relationship (SAR) studies on PI3Kδ inhibitors have shown that small changes in the substitution pattern of the pyrrolotriazine scaffold can shift isoform selectivity and in vitro potency [1]. Consequently, replacing 7-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine with its regioisomeric counterparts, such as 5-bromo-7-methyl or 5-bromo-2-methyl derivatives, risks introducing divergent reactivity in downstream synthetic steps and confounding biological readouts.

7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine – Quantitative Differentiation Evidence


Lipophilicity vs. 7-Desmethyl Analog

The computed XLogP3 value for 7-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is 1.5, whereas the 7-desmethyl analog (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, CAS 937046-98-5) has a computed XLogP3 of 0.7 [1][2]. The 0.8 log unit increase imparts greater lipophilicity, which can influence membrane permeability and the pharmacokinetic profile of final compounds derived from this building block.

Medicinal Chemistry Physicochemical Properties Drug Design

Lower TPSA vs. Desmethyl Analog

The topological polar surface area (TPSA) of 7-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is 56.2 Ų, compared to 69.9 Ų for the 7-desmethyl analog [1][2]. This 13.7 Ų reduction indicates a lower capacity for hydrogen bonding and a potentially improved ability to cross biological membranes.

Drug Design ADME Physicochemical Properties

Higher Commercial Purity

A reputable supplier lists the purity of 7-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine at 98% . In contrast, the closely related intermediate 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is commonly offered at 95% purity by multiple vendors . This 3% purity gap may reduce the burden of purification in subsequent synthetic steps and improve overall yield consistency.

Chemical Procurement Quality Control Synthesis

PRMT7 Inactivity

In a biochemical assay against recombinant full-length human PRMT7, 7-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine exhibited an IC₅₀ > 100,000 nM, indicating essentially no inhibitory activity [1]. By contrast, elaborated pyrrolo[2,1-f][1,2,4]triazine derivatives in the same chemotype have demonstrated PI3Kδ IC₅₀ values in the low nanomolar range (e.g., compound 30 in Bhide et al.) [2]. This stark difference confirms that the core building block itself is biologically silent and that the C7 bromine and C5 methyl groups serve purely as synthetic handles, not as pharmacophoric elements, thereby minimizing off-target interference in fragment-based screening cascades.

Kinase Selectivity Epigenetics Biochemical Assay

7-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine – Application Scenarios


Suzuki Coupling for PI3Kδ Inhibitors

The C7 bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the C5 methyl group electronically modulates the heterocyclic core without introducing additional steric hindrance. This enables the systematic exploration of C7-aryl substituents in PI3Kδ inhibitor lead optimization programs, where maintaining the 5-methyl substitution has been shown to be compatible with potent enzymatic inhibition [1].

Fragment Screening as Negative Control

Because 7-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is devoid of measurable PRMT7 inhibitory activity (IC₅₀ > 100 µM) [2], it can be employed as a negative control fragment in biochemical screening panels. This allows researchers to deconvolute target engagement signals that arise specifically from appended substituents rather than from the pyrrolotriazine scaffold itself.

Gram-Scale Synthesis with Higher Purity

With a commercially available purity of 98% , this building block can be directly used in multi-step synthetic sequences without additional chromatographic purification, reducing both solvent waste and process time. The higher purity specification is particularly advantageous for kilogram-scale campaigns where yield losses from low-purity intermediates compound significantly.

Lipophilicity-Driven Permeability Evaluation

The computed XLogP3 of 1.5 and TPSA of 56.2 Ų [3] place this intermediate in a physicochemical space that is often associated with favorable membrane permeability. Teams focused on optimizing oral bioavailability can use this building block as a starting point for synthesizing analogs that balance lipophilicity and solubility without requiring a complete redesign of the core scaffold.

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